2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one is a synthetic organic compound belonging to the pyrazolopyrazine family This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a methylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using ethoxybenzene derivatives.
Attachment of the methylbutyl side chain: This can be accomplished through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one
- 2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one
- 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-3-one
Uniqueness
2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxyphenyl group and the methylbutyl side chain imparts unique properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-4-24-16-7-5-15(6-8-16)17-13-18-19(23)21(10-9-14(2)3)11-12-22(18)20-17/h5-8,11-14H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZWUTZVWPYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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